2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527494
InChI: InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17527494

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid -

Specification

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name 2-(2-chloro-5-methylphenyl)-2-fluoroacetic acid
Standard InChI InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
Standard InChI Key NYQXYDYMYSPJEA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)Cl)C(C(=O)O)F

Introduction

Structural and Molecular Characteristics

2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid (molecular formula: C₉H₈ClFO₂) consists of a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. The acetic acid moiety features a fluorine atom at the α-carbon, adjacent to the carboxylic acid group. The molecular weight of this compound is calculated as 202.61 g/mol, derived from the sum of atomic weights:

  • Carbon (12.01 × 9 = 108.09)

  • Hydrogen (1.01 × 8 = 8.08)

  • Chlorine (35.45 × 1 = 35.45)

  • Fluorine (19.00 × 1 = 19.00)

  • Oxygen (16.00 × 2 = 32.00).

Table 1: Comparative Molecular Data for Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acidC₉H₇F₃O₂204.152,4-diF, 5-Me
(2-Fluoro-5-methylphenyl)acetic acid C₉H₉FO₂168.172-F, 5-Me
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acidC₉H₈ClFO₂202.612-Cl, 5-Me, α-F

The chlorine and fluorine substituents introduce significant electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid likely involves multi-step reactions, leveraging methodologies from analogous fluorinated aromatic acids. A plausible route includes:

  • Friedel-Crafts Acylation: Introduction of the acetic acid moiety to 2-chloro-5-methylbenzene via reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

  • Fluorination: Replacement of the α-hydrogen of the acetic acid group with fluorine using a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride) .

Alternative approaches may involve:

  • Nucleophilic Aromatic Substitution: Direct fluorination of a pre-formed chloromethylphenylacetic acid derivative under controlled conditions.

  • Coupling Reactions: Palladium-catalyzed cross-coupling to install the chloro and methyl groups on the aromatic ring .

Characterization Techniques

Key analytical methods for confirming structure and purity include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and α-fluorine-coupled CH₂ group (δ 4.0–4.5 ppm, split into a doublet due to J₆-F coupling).

    • ¹³C NMR: Peaks for carboxylic carbon (δ 170–175 ppm), fluorinated carbon (δ 85–95 ppm, split into a doublet), and aromatic carbons .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 202.61 (M⁺) and fragment ions corresponding to loss of CO₂ (44 Da) and HCl (36.5 Da) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1700–1720 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Cl (550–800 cm⁻¹) .

Chemical Properties and Reactivity

Acidity and Solubility

The α-fluorine atom increases the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs (pKa ≈ 4.5–5.0) . This enhanced acidity arises from the electron-withdrawing inductive effect of fluorine, stabilizing the deprotonated carboxylate anion. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL).

Reactivity Patterns

  • Decarboxylation: Thermal or photolytic decarboxylation may occur at elevated temperatures (>150°C), yielding 2-(2-chloro-5-methylphenyl)-2-fluoroethane .

  • Esterification: Reacts with alcohols in the presence of H₂SO₄ or DCC to form fluorinated esters, useful as intermediates in drug synthesis .

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions .

Table 2: Key Reactivity Pathways

Reaction TypeConditionsProducts
EsterificationROH, H₂SO₄, reflux2-(2-Cl-5-MePh)-2-F-acetic ester
DecarboxylationΔ, 150°C2-(2-Cl-5-MePh)-2-fluoroethane
Aromatic SubstitutionNaOH, NH₃, Cu catalyst2-Amino-5-methylphenyl derivative

Biological Activity and Pharmaceutical Relevance

Fluorinated carboxylic acids are widely explored in drug design due to their metabolic stability and ability to modulate pharmacokinetics . While direct studies on 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid are scarce, analogs suggest potential applications:

Enzyme Inhibition

  • Cyclooxygenase (COX) Inhibition: Structural similarity to flufenamic acid (a COX inhibitor) implies potential anti-inflammatory activity .

  • SGLT-2 Inhibition: Chloro-fluoro aromatic acids are intermediates in synthesizing SGLT-2 inhibitors like empagliflozin .

Prodrug Development

The carboxylic acid group can be esterified to create prodrugs with improved bioavailability. For example, ethyl esters of fluorinated acids show enhanced blood-brain barrier penetration .

Agricultural Chemistry

Chloro-fluoro compounds are used in herbicides and pesticides. The methyl group may enhance soil adsorption, reducing environmental runoff.

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